molecular formula C22H27N5O3 B2650605 3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919030-82-3

3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2650605
CAS RN: 919030-82-3
M. Wt: 409.49
InChI Key: WOEZKKCXIFVUBH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the purine ring system, followed by various substitutions to add the ethoxyethyl, phenylethyl, and methyl groups. The exact synthesis process would depend on the specific reactions used and the order in which the groups are added .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large ring system. The purine ring system includes two fused rings, one five-membered and one six-membered, both containing nitrogen atoms. The various substituents would add further complexity to the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a wide range of reactions. For example, the ethoxy group could potentially be involved in ether cleavage reactions, while the methyl groups could potentially undergo reactions involving the breaking or formation of carbon-carbon bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the size and shape of the molecule, the presence and position of the various functional groups, and the overall charge distribution within the molecule .

Future Directions

Future research on this compound could involve further exploration of its synthesis and reactivity, as well as investigation of its potential biological activity. This could include studies to determine its mechanism of action at the molecular level, as well as testing for potential therapeutic effects .

properties

IUPAC Name

2-(2-ethoxyethyl)-4,7,8-trimethyl-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3/c1-6-30-13-12-25-20(28)18-19(24(5)22(25)29)23-21-26(14(2)15(3)27(18)21)16(4)17-10-8-7-9-11-17/h7-11,16H,6,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEZKKCXIFVUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2C(=C(N3C(C)C4=CC=CC=C4)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione

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